molecular formula C8H13NO2 B3153388 (2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid CAS No. 757899-36-8

(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B3153388
CAS No.: 757899-36-8
M. Wt: 155.19 g/mol
InChI Key: LIUAALCHBQSCCX-SSDOTTSWSA-N
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Description

(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid is a chiral organic compound that serves as a highly valuable and constrained scaffold in medicinal chemistry and drug discovery research. The rigid, three-dimensional bicyclic structure of the 1-azabicyclo[2.2.2]octane core is prized for its ability to lock molecular conformations, which is instrumental in exploring structure-activity relationships and enhancing the pharmacological profiles of lead compounds. This specific enantiomer is particularly useful for creating novel molecular entities with potential biological activity. The 2-azabicyclo[2.2.2]octane scaffold, a closely related chemical architecture, has demonstrated significant research utility. Published studies highlight its role as a key intermediate in the synthesis of potent and selective inhibitors of metabolic enzymes like long-chain fatty acid elongase 6 (ELOVL6), which is a target for metabolic disorders . Furthermore, this scaffold has been investigated for its potential in developing treatments for vascular disorders, including those affecting cerebral and lower extremity circulation, and for its analgesic properties in rigid, prodine-type analgesic analogues . The core structure's versatility and growing importance in synthetic chemistry are underscored by ongoing scientific reviews . This product is supplied as a high-purity building block for use in organic synthesis and pharmaceutical R&D. The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to readily conjugate the chiral bicyclic system to other molecular fragments via amide or ester linkages. This compound is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-azabicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h6-7H,1-5H2,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUAALCHBQSCCX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1C[C@@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480918
Record name (2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757899-36-8
Record name (2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2r 1 Azabicyclo 2.2.2 Octane 2 Carboxylic Acid and Its Chiral Derivatives

Enantioselective Synthetic Approaches to the Azabicyclic Core

The development of synthetic routes to chiral quinuclidine (B89598) derivatives is crucial for accessing molecules with specific biological activities. scispace.com Methodologies have evolved from classical resolutions and chiral auxiliary-assisted processes to more efficient asymmetric catalytic strategies. chinesechemsoc.org

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. nih.gov

A convenient synthesis for both (S)- and (R)-quinuclidine-2-carboxylic acids has been developed that relies on the resolution of enantiomers through both chemical and enzymatic methods. researchgate.net This highlights a traditional yet effective method for accessing enantiopure forms of the target compound.

Natural products serve as valuable starting points for the synthesis of complex chiral molecules. For instance, an enantiomerically pure synthesis of (R)-quinuclidine-2-carboxylic acid has been achieved from the inexpensive and naturally occurring D-mannitol. researchgate.net This approach utilizes the inherent chirality of the starting material to establish the desired stereochemistry in the final product. The quinuclidine ring system itself is a core component of many natural alkaloids, such as quinine (B1679958), which has been used for the treatment of malaria. chinesechemsoc.orgscispace.com

Asymmetric catalysis has become a powerful tool for the efficient construction of chiral molecules, offering high levels of stereocontrol. chinesechemsoc.org Catalytic asymmetric dearomatization reactions, in particular, provide a robust method for transforming flat aromatic compounds into three-dimensional, enantio-enriched structures. scispace.com

The development of transition metal catalysis has provided novel pathways for synthesizing complex cyclic systems. Iridium catalysis, in particular, has been successfully applied to the asymmetric synthesis of the azabicyclo[2.2.2]octane core. nih.gov

A highly diastereo- and enantioselective method for the synthesis of quinuclidine derivatives has been achieved through an iridium-catalyzed intramolecular allylic dearomatization reaction. chinesechemsoc.orgscispace.com This reaction transforms planar aromatic compounds into complex chiral molecules with high efficiency. scispace.com

The catalytic system, which is typically generated from [Ir(cod)Cl]₂ and a chiral ligand such as the Feringa ligand, demonstrates a broad substrate tolerance. chinesechemsoc.orgscispace.com This method allows for the formation of a wide array of quinuclidine derivatives under mild conditions, achieving good to excellent yields, high diastereoselectivity, and outstanding enantioselectivity. chinesechemsoc.org The reaction has been successfully applied to various substrates, including pyridines, pyrazines, quinolines, and isoquinolines. nih.gov The utility of this method has been demonstrated through the gram-scale synthesis of a chiral quinuclidine derivative, showcasing its potential for larger-scale applications. chinesechemsoc.org

Detailed studies, including Density Functional Theory (DFT) calculations, have been conducted to understand the origin of the high stereoselectivity observed in these reactions. chinesechemsoc.orgscispace.com

Table 1: Performance of Iridium-Catalyzed Intramolecular Allylic Dearomatization for Quinuclidine Derivative Synthesis. chinesechemsoc.orgscispace.com

Substrate TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Indole (B1671886) Derivatives68–96%up to >20/1up to >99%
Pyridinesup to 99%Not specifiedup to 99%
Quinolinesup to 99%Not specifiedup to 99%
Pyrazinesup to 99%Not specifiedup to 99%
Isoquinolinesup to 99%Not specifiedup to 99%

Asymmetric Catalysis in the Construction of the Azabicyclo[2.2.2]octane Ring System

Transition Metal-Catalyzed Asymmetric Cyclization Reactions
Palladium-Catalyzed Cyclization Processes

Palladium-catalyzed reactions have become a powerful tool for the construction of complex molecular architectures, including azabicycloalkanes. These methods often offer high efficiency and selectivity under mild reaction conditions. vu.nl

One notable application is the palladium-catalyzed intramolecular cyclization of hydrazine (B178648) derivatives to form the 2-azabicyclo[3.2.1]octane core, a related bicyclic system. rsc.org This approach, part of a Tsuji-Trost reaction followed by intramolecular cycloaddition, demonstrates the utility of palladium catalysis in forming bicyclic nitrogen-containing scaffolds. rsc.org

Furthermore, palladium-catalyzed transannular C–H functionalization of alicyclic amines represents a significant advancement in the synthesis of substituted azabicycloalkanes. nih.gov This strategy allows for the direct introduction of aryl groups into the bicyclic framework. The use of pyridine- and quinoline-carboxylate ligands has been shown to enhance the reaction rate, yield, and scope of these transformations for various azabicycloalkanes, including azabicyclo[3.2.1]octane derivatives. nih.gov Mechanistic studies suggest that these ligands help to prevent catalyst decomposition. nih.gov

The versatility of palladium catalysis is also evident in cascade reactions, which allow for the rapid assembly of complex molecules from simple starting materials. vu.nl These reactions can involve a series of palladium-catalyzed steps, such as carbopalladation and cross-coupling reactions, to build the bicyclic core in a single operation. vu.nl

Catalyst System Substrate Type Reaction Type Key Features Reference
Pd(OAc)₂ with pyridine (B92270)/quinoline-carboxylate ligandsAzabicyclo[3.2.1]octane derivativesTransannular C–H arylationIncreased reaction rate and yield; prevents catalyst decomposition. nih.gov
Palladium catalystHydrazine derivativesIntramolecular cyclizationForms the 2-azabicyclo[3.2.1]octane core via a Tsuji-Trost reaction. rsc.org
Pd(OAc)₂ with triphenylphosphineAlkenyl or alkynyl precursorsCascade cyclizationEfficient construction of complex bicyclic systems. vu.nl
Organocatalytic Methodologies for Chiral Isoquinuclidine Synthesis

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, providing an alternative to metal-based catalysts. uniroma1.it These methods often utilize small organic molecules, such as amino acids and their derivatives, to catalyze enantioselective transformations.

A novel and enantioselective route to chiral isoquinuclidines has been developed using a sequential organocatalyzed Diels-Alder reaction and visible-light photoredox C-C bond cleavage. rsc.org This "ketene equivalent" approach allows for the asymmetric synthesis of these important bicyclic cores. rsc.org

The process begins with an organocatalyzed Diels-Alder reaction between an N-protected dihydropyridine (B1217469) and acrolein. A valine-derived 1,2-aminoalcohol catalyst is employed to achieve high enantiomeric and diastereomeric ratios. rsc.org The subsequent step involves a Ru(Bipy)₃Cl₂·(H₂O)₆ catalyzed photoredox cleavage of the resulting cycloadduct to generate an N-protected isoquinuclidinone. rsc.org This method provides rapid access to the core structures of various important indole alkaloids. rsc.org Optimized conditions for the photocleavage step include the use of silica (B1680970) gel, acetic acid, piperidine (B6355638), a blue LED light source, and pure oxygen. rsc.org

Step Catalyst/Reagents Key Transformation Stereoselectivity Reference
Organocatalyzed Diels-AlderValine-derived 1,2-aminoalcoholFormation of isoquinuclidine precursorHigh er and dr rsc.org
Visible-light photoredox cleavageRu(Bipy)₃Cl₂·(H₂O)₆, silica gel, acetic acid, piperidineC-C bond cleavage to form isoquinuclidinoneEnantioselective rsc.org

Amino acids and their derivatives are widely used as chiral organocatalysts in a variety of asymmetric transformations, including the synthesis of azabicycloalkanes. uniroma1.itmdpi.com L-proline, for example, has been successfully employed to promote stereoselective intramolecular aldol (B89426) reactions for the formation of bicyclic scaffolds. uniroma1.it

In the context of 2-azabicycloalkane synthesis, optically active organocatalysts derived from these bicyclic systems have been prepared and utilized. mdpi.com These include polyamines and amides with an additional chiral pyrrolidine (B122466) moiety. mdpi.com For instance, derivatives of 2-azanorbornane have been applied in the stereoselective reaction of isatins with ketones. mdpi.com The synthesis of these catalysts often starts from an enantiomerically pure aza-Diels-Alder cycloadduct. mdpi.com

Furthermore, 2-azabicycloalkane derivatives are considered bicyclic analogues of L-proline, characterized by greater steric hindrance and the presence of additional stereogenic centers. mdpi.com Amide-type organocatalysts, incorporating a motif of (S)-prolinamide, have been synthesized from bicyclic amines and evaluated for their effectiveness in asymmetric aldol reactions. mdpi.com

Organocatalyst Type Starting Material Application Key Feature Reference
Polyamines and amides with chiral pyrrolidine moiety2-Azanorbornane derivativesAsymmetric aldol reactionsBicyclic analogues of L-proline with increased steric hindrance. mdpi.com
L-prolineTriketone precursorsIntramolecular aldol reactionFormation of Wieland-Miescher and Hajos-Parish ketones. uniroma1.it
Metal-Free Conditions in Enantioselective Bicyclo[2.2.2]octane Synthesis

The development of metal-free enantioselective synthetic methods is of great interest due to the potential for reduced cost, toxicity, and environmental impact. A tandem reaction has been developed for the rapid synthesis of a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields and with excellent enantioselectivities under metal-free, mild, and operationally simple conditions. rsc.orgrsc.org This formal [4+2] reaction is mediated by an organic base, and an open transition state is proposed to be operative in this highly enantioselective process. rsc.orgrsc.org The reaction utilizes only 3 mol% of the organocatalyst and is amenable to large-scale preparation. rsc.org

The scope of the reaction is broad, tolerating a variety of nitroolefins, including nitrostyrene (B7858105) substrates with both electron-donating and electron-withdrawing substituents on the benzene (B151609) ring. rsc.org

Reaction Type Catalyst Key Features Yield/Enantioselectivity Reference
Tandem [4+2] reactionOrganic baseMetal-free, mild conditions, low catalyst loading, scalable.Good to excellent yields, excellent enantioselectivities. rsc.orgrsc.org

Chiral Auxiliary-Mediated Transformations for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. tcichemicals.com One of the most well-known applications is the Evans aldol reaction, which can efficiently introduce two asymmetric carbons into a molecule. tcichemicals.com

In the synthesis of chiral bicyclic systems, chiral auxiliaries can be used to direct conjugate reduction and asymmetric protonation. For example, the conjugate hydride reduction of a heterocyclic α,β-unsaturated chiral N-acyloxazolidinone, followed by asymmetric protonation of the resulting enolate, provides an attractive route to optically active heterocycles. nih.gov The use of (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary in the reduction of a thiopyran derivative with L-Selectride afforded the desired product with high stereoselectivity. nih.gov The chiral auxiliary can be subsequently removed to yield the enantiomerically pure carboxylic acid. nih.gov

Chiral Auxiliary Reaction Type Key Transformation Stereoselectivity Reference
(R)-4-benzyl-2-oxazolidinoneConjugate hydride reduction and asymmetric protonationSynthesis of optically active 1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acidHigh diastereoselectivity (>96:4) nih.gov

Diastereoselective and Stereospecific Functionalization of Cyclic Precursors

The diastereoselective and stereospecific functionalization of cyclic precursors is a cornerstone of complex molecule synthesis. A highly diastereoselective oxidative cyclization of alkenyl phosphoramidates has been demonstrated using a palladium(II) acetate (B1210297)/copper(II) acetate protocol. chemrxiv.org By starting with chiral alkenyl precursors, enantiopure cyclic phosphoramidates can be formed. chemrxiv.org The absolute structure and conformation of the products can be confirmed by X-ray crystallography, and the tether can be removed to yield chiral amino alcohols. chemrxiv.org

Furthermore, a stereo- and regioselective Diels-Alder reaction has been developed for the synthesis of highly substituted isoquinuclidines from dihydropyridines and electron-deficient alkenes. nih.gov While activated dienophiles react readily under thermal conditions, Lewis acid additives are necessary for less reactive alkenes. nih.gov This method affords the target compounds in high yields and with excellent diastereoselectivities. nih.gov

Reaction Catalyst/Reagent Precursor Product Selectivity Reference
Oxidative CyclizationPd(OAc)₂/Cu(OAc)₂Chiral alkenyl phosphoramidatesEnantiopure cyclic phosphoramidatesHighly diastereoselective chemrxiv.org
Diels-Alder ReactionThermal or Lewis AcidDihydropyridines and alkenesHighly substituted isoquinuclidinesHigh yields and excellent diastereoselectivities nih.gov

Racemic Synthetic Routes to the Azabicyclo[2.2.2]octane Scaffold and Subsequent Chiral Resolution

The synthesis of the 1-azabicyclo[2.2.2]octane, or quinuclidine, scaffold often begins with the creation of a racemic mixture, which is then separated into its constituent enantiomers. This approach is valuable for accessing both enantiomers and developing robust, scalable synthetic processes.

Classical Chemical and Enzymatic Resolution Methods for Enantiomeric Separation

Chiral resolution remains a cornerstone technique for obtaining enantiomerically pure compounds from racemic mixtures. This can be achieved through classical chemical methods or by leveraging the stereoselectivity of enzymes.

Classical Chemical Resolution: This method involves the reaction of a racemic acid, such as quinuclidine-2-carboxylic acid, with a chiral base to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the acid can be recovered by treating the isolated diastereomeric salt with an achiral acid to remove the resolving agent. libretexts.org Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine. libretexts.org

Enzymatic Resolution: Biocatalysis offers a highly efficient and selective alternative for resolving enantiomers. Enzymatic kinetic resolution (EKR) involves the use of enzymes, such as lipases or esterases, that selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For instance, pig liver esterase (PLE) and lipases from sources like Aspergillus niger have been successfully used in the enantioselective hydrolysis of racemic diacetates of bicyclo[2.2.2]octane derivatives. rsc.org This process yields optically active monoacetates and the unreacted diacetates, which can then be separated. rsc.org Chemoenzymatic dynamic kinetic resolution (DKR) is an advanced strategy that combines highly selective enzymatic resolution with a racemization catalyst, theoretically allowing for a 100% yield of the desired enantiomer.

The table below summarizes various resolution strategies applicable to the azabicyclo[2.2.2]octane scaffold and related structures.

Resolution MethodStrategyTypical Reagents/EnzymesKey Principle
Classical Chemical Diastereomeric Salt FormationChiral amines (e.g., brucine), Chiral acids (e.g., tartaric acid)Differential solubility of diastereomeric salts allows for separation by fractional crystallization. wikipedia.org
Enzymatic Kinetic Resolution (EKR) Enantioselective HydrolysisPig Liver Esterase (PLE), Lipases (Aspergillus niger, CalB)Enzyme selectively reacts with one enantiomer, leaving the other unreacted for separation. rsc.orgresearchgate.net
Dynamic Kinetic Resolution (DKR) Chemoenzymatic ProcessLipase + Racemization Catalyst (e.g., Ru-based)Combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer to maximize yield.

Alternative Cyclization and Ring-Opening/Aminocyclization Sequences

Innovative synthetic routes have been developed to construct the azabicyclo[2.2.2]octane core. One notable strategy involves a ring-opening/aminocyclization sequence. This approach has been effectively used in both racemic and enantioselective syntheses of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, a structurally related analogue. nih.govacs.org

The general racemic synthesis begins with the alkylation of an imine, such as N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine, with a suitable bromoalkyltetrahydropyran. nih.gov The resulting intermediate is then elaborated through a sequence that involves the opening of the tetrahydropyran (B127337) ring followed by an intramolecular aminocyclization to form the bicyclic quinuclidine core. nih.govacs.org For an enantioselective pathway, the same general scheme is applied, but it utilizes imines derived from chiral auxiliaries, such as (+)- and (-)-2-hydroxy-3-pinanone. nih.gov This method has been shown to produce the desired compounds with excellent enantiomeric excess (>99.5% ee). nih.gov

Preparation via Modified Meisenheimer Approaches

The Meisenheimer synthesis represents one of the classical routes to the quinuclidine scaffold. liverpool.ac.uk The original method involved heating 4-methylpyridine (B42270) with formaldehyde (B43269) to produce 2-(pyridine-4-yl)ethanol, albeit in low yield. liverpool.ac.uk Subsequent steps included the reduction of the pyridine ring, conversion of the alcohol to an iodide, and finally, cyclization under basic conditions to yield quinuclidine. liverpool.ac.uk A modified Meisenheimer approach has also been described, highlighting the historical significance of this pathway in the synthesis of the fundamental quinuclidine structure. liverpool.ac.uk

Electrolytic Methods in Quinuclidine-2-carboxylic Acid Synthesis

Electrochemical methods offer an alternative approach to organic synthesis, often avoiding harsh reagents. The electrolytic decarboxylation of 1-azabicyclo[2.2.2]octane-2-carboxylic acid (quinuclidine-2-carboxylic acid) has been reported. When this amino acid is electrolyzed in a basic solution (sodium methoxide (B1231860) in methanol) using platinum electrodes, it undergoes decarboxylation. This process, a non-Kolbe reaction, results in the formation of 2-methoxy-1-azabicyclo[2.2.2]octane in a 43% yield. This demonstrates the utility of electrolysis for modifying the quinuclidine scaffold at the 2-position.

Biosynthetic Insights Relevant to the Quinuclidine Alkaloid Framework

The quinuclidine ring is a core structural feature of the renowned Cinchona alkaloids, such as quinine and quinidine. Understanding the biosynthesis of these natural products provides valuable insights into the formation of the azabicyclo[2.2.2]octane system in nature.

Pathways Elucidating the Biogenesis of Cinchona Alkaloids

The biosynthesis of Cinchona alkaloids is a complex, multi-enzyme process that originates from primary metabolites. nih.gov The pathway begins with the amino acid tryptophan, which is converted to tryptamine (B22526). biorxiv.org In a parallel step, the iridoid secologanin (B1681713) is formed from the terpenoid pathway. Tryptamine and secologanin are then condensed by the enzyme strictosidine (B192452) synthase (STR) to form strictosidine, which is the universal precursor for all monoterpene indole alkaloids, including those found in Cinchona. nih.gov

Recent studies have elucidated key subsequent steps. The methoxy (B1213986) group characteristic of quinine is introduced early in the pathway, with tryptamine being converted to 5-methoxytryptamine. biorxiv.org The pathway then proceeds through a series of intermediates, including dihydrocorynantheal, which is formed from the strictosidine aglycone by the actions of a dehydrogenase (CpDCS) and an esterase (CpDCE). nih.govacs.org The pathway continues through cinchoninone, which can be hydroxylated, methylated by an O-methyltransferase, and finally reduced to yield quinine and its diastereomer, quinidine. nih.govacs.org

The table below outlines the key enzymatic steps in the early and late stages of the Cinchona alkaloid biosynthetic pathway.

Enzyme/Enzyme ClassAbbreviationSubstrate(s)ProductFunction in Pathway
Tryptophan DecarboxylaseTDCTryptophanTryptamineFormation of the tryptamine precursor.
Strictosidine SynthaseSTRTryptamine, SecologaninStrictosidineCondensation to form the central monoterpene indole alkaloid precursor. nih.gov
Medium-Chain DehydrogenaseCpDCSStrictosidine aglycone(Intermediate)Part of the conversion to dihydrocorynantheal. nih.gov
EsteraseCpDCE(Intermediate from CpDCS)DihydrocorynanthealCompletes the formation of an early key intermediate. nih.gov
O-Methyltransferase-6'-hydroxycinchoninoneCinchoninone (methoxylated)Methylation in the late stages of quinine synthesis. nih.govacs.org
NADPH-dependent Reductase-CinchoninoneCinchonine/CinchonidineKeto-reduction to form the final alkaloid structures. acs.org

Connections to Indole Alkaloid Biosynthetic Pathways

The 1-azabicyclo[2.2.2]octane skeleton, also known as the quinuclidine ring, is a key structural feature in a variety of biologically active natural products, most notably the Cinchona alkaloids. researchgate.net While direct biosynthetic pathways exclusively producing (2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid are not extensively detailed as standalone processes, its structural motif is intricately linked to the biogenesis of complex indole alkaloids. The formation of this bicyclic system in nature often involves sophisticated enzymatic transformations that serve as inspiration for biomimetic synthetic strategies.

Research into the biosynthesis of fungal indole alkaloids, particularly those containing the bicyclo[2.2.2]diazaoctane core, has revealed fascinating enzymatic strategies for constructing such bridged ring systems. nih.govnih.gov These pathways often employ intramolecular Diels-Alder reactions, a powerful transformation for forming cyclic compounds with high stereocontrol. rsc.orgresearchgate.net While the user-specified compound is a mono-aza bicyclic system, the enzymatic logic for the formation of the bicyclo[2.2.2]octane core in di-aza systems provides valuable insights into potential biosynthetic connections.

Biogenetic considerations have been a cornerstone in the total synthesis of numerous prenylated indole alkaloids that feature a bicyclo[2.2.2]diazaoctane core. nih.gov Synthetic chemists often mimic proposed biosynthetic steps, such as aldol-type condensation reactions followed by intramolecular Diels-Alder cycloadditions, to construct these complex molecular architectures. researchgate.net These biomimetic approaches underscore the chemical feasibility of such transformations occurring in a biological setting.

The biosynthesis of Cinchona alkaloids, which contain the quinuclidine moiety, is understood to originate from tryptophan. sci-hub.se The indole portion of tryptophan is rearranged and incorporated into the quinoline (B57606) ring system of these alkaloids, while the quinuclidine part is derived from the monoterpenoid pathway. This highlights a distinct biosynthetic route to the 1-azabicyclo[2.2.2]octane core within the broader family of indole-related alkaloids. Although this pathway leads to more complex structures than this compound, it establishes a clear precedent for the natural occurrence and biosynthesis of this ring system in connection with indole precursors.

The study of fungal enzymes, such as bifunctional reductase/Diels-Alderases, has shed light on the stereoselective formation of the bicyclo[2.2.2]diazaoctane ring in natural products like malbrancheamide. researchgate.net These enzymes catalyze a key cycloaddition reaction to furnish the characteristic bridged bicyclic core. The principles governing this enzymatic catalysis could be analogous to the formation of the mono-aza variant, suggesting that specific enzymes could exist to produce the this compound scaffold from suitable acyclic precursors derived from amino acid metabolism.

Table 1: Key Intermediates and Enzymes in Related Indole Alkaloid Biosynthesis

Precursor/IntermediateEnzyme ClassResulting Structure/CoreRepresentative Alkaloid Family
Tryptophan & SecologaninStrictosidine synthaseMonoterpenoid Indole Alkaloid CoreCinchona Alkaloids
L-proline & L-tryptophanNonribosomal peptide synthetase (NRPS), Diels-AlderaseBicyclo[2.2.2]diazaoctaneMalbrancheamides, Notoamides
Indole-3-carboxaldehyde & Diketopiperazine(Biomimetic)Bicyclo[2.2.2]diazaoctaneStephacidin A

Derivatization and Functionalization Strategies of 2r 1 Azabicyclo 2.2.2 Octane 2 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecule's core structure.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying its properties and creating precursors for further reactions.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating (2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed. masterorganicchemistry.comyoutube.com This method allows for the synthesis of a wide array of alkyl and aryl esters.

Amidation: Amides are synthesized by reacting the carboxylic acid with primary or secondary amines. This transformation often requires the activation of the carboxylic acid to enhance its electrophilicity. A common approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide. This two-step process is highly efficient for creating a diverse library of amide derivatives. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions
Reaction TypeReactantTypical ReagentsProduct
EsterificationMethanolH₂SO₄ (catalyst)Methyl (2R)-1-azabicyclo[2.2.2]octane-2-carboxylate
EsterificationEthanolHCl (catalyst)Ethyl (2R)-1-azabicyclo[2.2.2]octane-2-carboxylate
AmidationAniline1. SOCl₂ 2. AnilineN-phenyl-(2R)-1-azabicyclo[2.2.2]octane-2-carboxamide
AmidationBenzylamine1. Oxalyl chloride 2. BenzylamineN-benzyl-(2R)-1-azabicyclo[2.2.2]octane-2-carboxamide

Altering the oxidation state of the carboxyl carbon provides access to other important functional groups, namely alcohols and radical intermediates.

Reductions: The carboxylic acid moiety can be completely reduced to a primary alcohol. This transformation requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction. libretexts.org Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, converting this compound into (2R)-(1-Azabicyclo[2.2.2]octan-2-yl)methanol. idc-online.comorganicchemistrytutor.com Diborane (B₂H₆) is another reagent that can achieve this reduction, often with higher selectivity in the presence of other reducible functional groups. idc-online.com

Oxidations: Oxidative decarboxylation reactions offer a method to remove the carboxyl group and generate a reactive intermediate at the C-2 position. The Kolbe electrolysis is a classic example of such a transformation, where the electrolysis of a carboxylate salt leads to a radical intermediate via decarboxylation. acs.org This C-2 radical can then dimerize or participate in other radical reactions. Another method is the Hunsdiecker reaction, where a silver salt of the carboxylic acid is treated with bromine to yield a C-2 bromo-quinuclidine, which can serve as a handle for further nucleophilic substitutions.

Table 2: Reduction and Oxidation Reactions at the Carboxyl Group
Reaction TypeReagentProductFunctional Group Transformation
ReductionLithium aluminum hydride (LiAlH₄)(2R)-(1-Azabicyclo[2.2.2]octan-2-yl)methanol-COOH → -CH₂OH
ReductionDiborane (B₂H₆)(2R)-(1-Azabicyclo[2.2.2]octan-2-yl)methanol-COOH → -CH₂OH
Oxidative DecarboxylationElectrolysis (Kolbe)C-2 Radical Intermediate-COOH → C-2 radical
HalodecarboxylationAg₂O, Br₂ (Hunsdiecker)(2R)-2-Bromo-1-azabicyclo[2.2.2]octane-COOH → -Br

Strategic Substitutions and Functional Group Transformations on the Bicyclic Core

Beyond the carboxylic acid, the quinuclidine (B89598) framework itself can be functionalized. These modifications are often more challenging due to the lower reactivity of the saturated C-H bonds but can be achieved through strategic synthetic design.

Introducing substituents at specific positions on the quinuclidine ring requires methods that can overcome the inertness of the C-H bonds. While direct C-H activation on a simple quinuclidine is difficult, functionalization is often achieved by starting with pre-functionalized piperidine (B6355638) precursors and then forming the second ring. liverpool.ac.uk Alternatively, modern catalytic methods, often inspired by the functionalization of related heterocyclic systems like quinolines, are being developed to achieve site-selective C-H functionalization through transition metal catalysis. mdpi.comnih.govnih.gov

A powerful and widely used strategy for functionalizing the quinuclidine core involves the formation of the corresponding N-oxide. liverpool.ac.ukliverpool.ac.uk The oxidation of the bridgehead nitrogen atom to Quinuclidine N-oxide (QNO) significantly alters the electronic properties of the bicyclic system. Specifically, it increases the acidity of the protons on the carbons alpha to the nitrogen (the C-2 and C-6 positions).

This activation allows for the regioselective deprotonation of an α-proton by a strong base, such as tert-butyllithium, to form a stabilized carbanion. This nucleophilic intermediate can then be trapped by a wide range of electrophiles, enabling the introduction of various substituents at the C-2 position. liverpool.ac.ukliverpool.ac.uk This methodology provides a robust route for C-C, C-H, and C-heteroatom bond formation alpha to the nitrogen atom.

Table 3: Functionalization via Quinuclidine N-oxide (QNO) Intermediate
StepDescriptionReagentsIntermediate/Product
1. OxidationFormation of the N-oxidem-CPBA or H₂O₂Quinuclidine N-oxide derivative
2. DeprotonationGeneration of α-carbaniontert-Butyllithiumα-Lithioquinuclidine N-oxide
3. Electrophilic TrapReaction with an electrophile (E+)e.g., Benzaldehyde (PhCHO)α-Substituted QNO (e.g., at C-2)
4. Reduction (optional)Removal of the N-oxidePCl₃ or H₂/Pdα-Substituted quinuclidine

The QNO-based functionalization strategy can be extended to produce di- or even tri-substituted quinuclidines. By carefully selecting reagents and reaction conditions, it is possible to introduce two different functional groups onto the bicyclic core. liverpool.ac.uk For example, after the first electrophile is introduced at the C-2 position, a second deprotonation and electrophilic trapping sequence can be performed to functionalize another position, such as C-6, leading to α,α'-difunctionalised systems. liverpool.ac.uk Research has led to the development of regio- and stereoselective procedures that allow for the synthesis of complex 2,3-disubstituted and 2,6-disubstituted quinuclidine systems, greatly expanding the structural diversity of accessible derivatives. liverpool.ac.ukliverpool.ac.uk

Construction of Complex Molecular Architectures and Hybrid Systems

The rigid bicyclic structure of this compound, a constrained α-amino acid, makes it a valuable building block for the synthesis of complex molecular architectures. Its incorporation can impose specific conformational restraints, which is a desirable feature in the design of peptidomimetics and other functional macromolecules.

Incorporation into Peptidomimetics and Constrained Peptides

The introduction of conformationally restricted amino acids into peptide sequences is a widely used strategy to create peptidomimetics with enhanced stability, receptor affinity, and selectivity. uni-regensburg.de The rigid framework of these non-natural amino acids helps to lock the peptide backbone into a specific secondary structure, such as a β-turn or a helical fold, which can be crucial for biological activity.

While specific studies detailing the incorporation of this compound into peptides are limited in publicly available literature, the principles of using analogous bicyclic amino acids can provide insights into its potential applications. For instance, related bicyclic β-amino acids, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), have been shown to act as potent turn inducers in peptides. nih.gov The rigid bicyclo[2.2.2]octane skeleton of these amino acids drastically reduces the conformational freedom of the peptide backbone, forcing it to adopt a well-defined turn structure.

The synthesis of peptides containing such constrained amino acids typically follows standard solid-phase or solution-phase peptide synthesis protocols. The carboxylic acid group of the protected this compound can be activated and coupled to the N-terminus of a growing peptide chain, or its amino group can be deprotected for coupling to the C-terminus of another amino acid.

Table 1: Potential Effects of Incorporating this compound into Peptides

FeatureDescription
Conformational Rigidity The bicyclic structure restricts backbone dihedral angles, leading to a more defined 3D structure.
Induction of Secondary Structures Likely to promote the formation of β-turns or helical structures in the peptide chain.
Increased Stability The constrained nature can protect the peptide from enzymatic degradation, increasing its half-life.
Modulation of Bioactivity By locking the peptide into a bioactive conformation, it can enhance binding affinity to biological targets.

It is important to note that while these effects are anticipated based on studies with similar constrained amino acids, detailed experimental validation for peptides containing this compound is not extensively reported.

Development of Conjugates and Polymeric Structures

The functional groups of this compound, namely the secondary amine within the bicyclic system and the carboxylic acid, provide handles for its covalent attachment to other molecules to form conjugates or for its incorporation into polymeric structures.

Conjugates:

The carboxylic acid moiety can be readily coupled to amines, alcohols, or other nucleophiles on a target molecule to form amide or ester linkages. This allows for the creation of conjugates for various applications, such as:

Drug Delivery: The compound could be conjugated to a drug molecule to improve its pharmacokinetic properties or to a targeting ligand to direct the drug to specific cells or tissues.

Molecular Probes: Attachment of a fluorescent dye or a radiolabel would enable the use of the resulting conjugate as a probe in imaging or diagnostic applications.

Affinity Ligands: Immobilization of the compound onto a solid support via its carboxylic acid group could be used to create an affinity chromatography matrix for the purification of specific binding partners.

While the synthesis of such conjugates is chemically feasible, specific examples utilizing this compound are not widely documented in scientific literature.

Polymeric Structures:

This compound can be incorporated into polymers through several strategies:

As a Monomer: The compound could potentially be polymerized, for example, through the formation of polyamide chains by repeated amide bond formation between the amino and carboxylic acid groups. This would result in a polymer with the rigid bicyclic unit as an integral part of the backbone.

Grafting onto a Polymer Backbone: The carboxylic acid group can be used to attach the molecule to a pre-existing polymer with reactive side chains. For instance, it could be coupled to polymers containing amine or hydroxyl groups. This approach would result in a polymer decorated with the bicyclic moiety.

The incorporation of this rigid, chiral building block into a polymer would be expected to influence the polymer's physical and chemical properties, such as its thermal stability, solubility, and chiroptical properties. However, research on the development of polymers and conjugates specifically derived from this compound appears to be a niche area with limited available data. The principles of polymer functionalization with carboxylic acids are well-established, suggesting the feasibility of such syntheses. nih.govresearchgate.net

Table 2: Potential Applications of this compound-Based Polymers and Conjugates

Application AreaPotential Use
Biomaterials Incorporation into biocompatible polymers for tissue engineering or controlled release systems.
Chiral Separation Use as a chiral stationary phase in chromatography for the separation of enantiomers.
Catalysis As a chiral ligand in asymmetric catalysis.
Functional Coatings To impart specific surface properties to materials.

Further research is needed to explore and validate these potential applications.

Advanced Spectroscopic and Computational Analyses in 2r 1 Azabicyclo 2.2.2 Octane 2 Carboxylic Acid Research

Spectroscopic Characterization Techniques for Structural and Stereochemical Assignment

Spectroscopic techniques are indispensable for the structural verification and stereochemical analysis of (2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid. These methods provide a detailed picture of the molecular connectivity, functional groups, and, crucially, the spatial arrangement of atoms.

X-ray Crystallography for Unambiguous Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. researchgate.netnih.govthepharmajournal.com This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the accurate measurement of bond lengths, bond angles, and the spatial relationship between all atoms.

The determination of absolute configuration for a chiral molecule like this compound relies on the phenomenon of anomalous dispersion. researchgate.net When X-rays interact with the electron clouds of atoms, particularly those heavier than oxygen, a small phase shift occurs. researchgate.netresearchgate.net By carefully analyzing the intensity differences between Friedel pairs of reflections (reflections from opposite sides of a crystal plane), the true handedness of the molecule can be established. researchgate.net For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is weak, but modern diffractometers and computational methods have made this determination routine, especially when using copper radiation. researchgate.net

While a publicly available crystal structure for the parent this compound is not prevalent, the technique has been successfully applied to numerous derivatives of the quinuclidine (B89598) scaffold, confirming their absolute and relative stereochemistry. researchgate.net In cases where the target compound does not crystallize well, derivatization with a molecule containing a heavy atom or a known chiral auxiliary can facilitate both crystallization and a more robust determination of the absolute configuration. researchgate.nettcichemicals.com

Advanced Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy in Elucidating Molecular Structures

NMR and IR spectroscopy are powerful tools for confirming the molecular structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides diagnostic information about the functional groups present in the molecule. For this compound, the key absorptions are characteristic of a carboxylic acid. A very broad absorption band is expected in the 2500–3300 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. openstax.orglibretexts.org The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band around 1710 cm⁻¹ for the dimerized form. openstax.orglibretexts.org Vibrations associated with the C-H bonds of the bicyclic scaffold would be observed in the 2850-3000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton on the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, in the 10-12 ppm range. openstax.orglibretexts.org The protons on the bicyclic quinuclidine ring would appear in the aliphatic region, generally between 1.5 and 4.0 ppm. The specific chemical shifts and coupling patterns are dictated by the rigid, cage-like structure. Advanced 2D NMR techniques, such as COSY and NOESY, can be used to definitively assign proton signals and to confirm through-bond and through-space correlations, respectively, which helps to establish the relative stereochemistry of the molecule. researchgate.net

¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and resonates in the 165-185 ppm region. openstax.orglibretexts.org The carbons of the azabicyclic scaffold would appear in the upfield region of the spectrum. The bridgehead carbon atom adjacent to the nitrogen typically shows a distinct chemical shift.

TechniqueFunctional Group / AtomExpected Absorption / Chemical ShiftNotes
IR SpectroscopyO-H (Carboxylic Acid)2500 - 3300 cm⁻¹Very broad due to hydrogen bonding. openstax.org
IR SpectroscopyC=O (Carboxylic Acid)~1710 cm⁻¹Strong, sharp absorption (dimer). openstax.org
¹H NMR-COOH10 - 12 ppmBroad singlet, exchangeable with D₂O. libretexts.org
¹H NMRScaffold C-H1.5 - 4.0 ppmComplex splitting patterns due to rigid structure.
¹³C NMR-COOH165 - 185 ppmCharacteristic downfield shift. openstax.org
¹³C NMRScaffold C-atoms20 - 70 ppmSpecific shifts depend on proximity to nitrogen and carboxyl group.

Chiral Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for determining the enantiomeric purity or enantiomeric excess (ee) of chiral compounds like this compound. yakhak.org This technique separates the two enantiomers by exploiting their differential interactions with a chiral selector that is immobilized on the stationary phase.

A variety of CSPs are effective for the separation of amino acids and their derivatives. These include:

Polysaccharide-based CSPs: Columns such as Chiralcel® and Chiralpak®, which are based on derivatized cellulose (B213188) or amylose, are highly versatile and widely used for resolving a broad range of chiral compounds, including those with carboxylic acid functional groups. yakhak.org

Macrocyclic Glycopeptide-based CSPs: Chirobiotic™ columns, which use selectors like teicoplanin or vancomycin, are particularly effective for the direct separation of underivatized amino acids. nih.gov They possess ionic groups that allow for strong interactions with the zwitterionic or ionic forms of amino acids in various mobile phases.

Crown Ether-based CSPs: These are especially well-suited for the separation of compounds containing primary amino groups, including amino acids. chromatographyonline.comnih.gov

The separation of the (2R) and (2S) enantiomers of 1-Azabicyclo[2.2.2]octane-2-carboxylic acid on a suitable CSP would result in two distinct peaks in the chromatogram. By integrating the areas of these two peaks, the enantiomeric excess can be precisely calculated, which is a critical quality control parameter in asymmetric synthesis.

Computational Chemistry for Conformational Preferences and Mechanistic Understanding

Computational chemistry provides powerful tools to complement experimental data, offering insights into the molecule's conformational preferences, electronic properties, and reaction mechanisms at an atomic level.

Density Functional Theory (DFT) Calculations to Elucidate Origins of Stereoselectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govrsc.org In the context of synthesizing derivatives of this compound, DFT calculations are invaluable for understanding the origins of stereoselectivity in chemical reactions. chinesechemsoc.orgscispace.com

By modeling the potential energy surfaces of a reaction, researchers can calculate the energies of reactants, transition states, intermediates, and products. This allows for the identification of the lowest energy reaction pathway. For stereoselective reactions, DFT can be used to compare the energies of the different diastereomeric transition states that lead to the various possible stereoisomeric products. The calculated energy difference between these transition states can then be used to predict the ratio of products, which can be compared with experimental results. This approach has been successfully applied to understand the high diastereo- and enantioselectivity observed in iridium-catalyzed syntheses of complex quinuclidine derivatives. chinesechemsoc.orgscispace.com These computational models provide a working hypothesis for the origin of stereoselectivity, guiding the optimization of reaction conditions and the design of new catalysts.

Molecular Modeling and Conformational Analysis of the Bicyclic Scaffold

The 1-azabicyclo[2.2.2]octane (quinuclidine) ring system is a conformationally rigid scaffold. hmdb.ca Unlike flexible six-membered rings like cyclohexane, the bridged structure locks the rings into a strained boat-like conformation. This rigidity is a key feature, as it reduces the entropic penalty upon binding to a biological target and presents substituents in well-defined spatial orientations.

Molecular modeling techniques, ranging from molecular mechanics to higher-level quantum mechanical methods, are used to analyze the conformational preferences of this scaffold and its derivatives. researchgate.netucl.ac.uknih.gov Conformational analysis has shown that the azabicyclo[2.2.2]octane framework is an excellent molecular scaffold for designing antagonists for α4β1 and α4β7 integrins. nih.gov Computational modeling has also been used to define important structural parameters for the interaction of quinuclidine derivatives with nicotinic acetylcholine (B1216132) receptors. acs.org These studies help in understanding how the orientation of substituents on the rigid core affects biological activity, thereby guiding the rational design of new therapeutic agents. For this compound, modeling can predict the preferred orientation of the carboxylic acid group relative to the bicyclic system, which is crucial for its interactions in both chemical reactions and biological systems. researchgate.net

Theoretical Investigations of Reaction Mechanisms, Including Epimerization Pathways

Theoretical investigations into the reaction mechanisms of this compound and its analogs are essential for predicting reactivity and stereochemical outcomes. While specific computational studies on the epimerization pathways of this compound are not extensively documented in publicly available literature, the principles of such transformations can be inferred from computational studies on structurally related proline analogs and other bicyclic amino acids. nih.gov

Epimerization at the α-carbon of an amino acid typically proceeds through a carbanionic or enolic intermediate, which requires the abstraction of the α-proton. The feasibility of this process is influenced by the acidity of the α-proton and the stability of the resulting intermediate. For this compound, the rigid bicyclo[2.2.2]octane framework imposes significant conformational constraints that would influence the stability of any planar intermediate required for epimerization.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating such reaction mechanisms. nih.gov These methods can be used to model the transition states and intermediates involved in a proposed reaction pathway, thereby providing insights into the reaction kinetics and thermodynamics. For instance, a DFT study could calculate the energy barrier for the deprotonation at the C2 position and the subsequent reprotonation to form the (2S) enantiomer.

A hypothetical reaction coordinate for the epimerization of this compound is depicted below. The process would involve a high-energy planar intermediate, and the energy difference between the starting material, transition state, and the product would determine the likelihood of such a reaction occurring.

StepDescriptionTheoretical Approach
1 Deprotonation at the α-carbon (C2) by a base.Calculation of the pKa of the α-proton and the energy of the resulting carbanion using DFT.
2 Formation of a planar enolate or carbanion intermediate.Geometry optimization of the intermediate to determine its stability and electronic structure.
3 Reprotonation of the intermediate to form the (2S)-epimer.Modeling the approach of a proton donor and calculating the energy barrier for the formation of the opposite enantiomer.

This table represents a generalized theoretical approach to studying the epimerization of this compound, based on established computational chemistry methods for similar molecules.

The rigidity of the azabicyclo[2.2.2]octane system is expected to create a significant energetic penalty for the formation of a planar intermediate, suggesting that epimerization would be energetically unfavorable under standard conditions.

Computational Approaches to Pharmacophore Mapping and Ligand Design Principles

The 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold is a well-established pharmacophore, particularly for nicotinic acetylcholine receptors (nAChRs). figshare.comnih.govnih.gov Computational approaches are instrumental in defining the key chemical features of this scaffold that are responsible for its biological activity and in designing novel ligands with improved affinity and selectivity.

Computational studies on related quinuclidine derivatives have led to the development of pharmacophore models for various receptor subtypes. For instance, in the context of nAChRs, the distance between the cationic nitrogen center and a hydrogen bond acceptor is a critical parameter. nih.gov Molecular modeling and conformational analysis can be used to ensure that new ligand designs based on the this compound scaffold adhere to these established pharmacophoric constraints. researchgate.net

Structure-based ligand design is another powerful computational approach that utilizes the three-dimensional structure of the target receptor. nih.gov By docking virtual libraries of compounds into the binding site of a receptor, it is possible to predict their binding affinity and orientation. This information can then be used to guide the synthesis of new derivatives of this compound with optimized interactions with the target. For example, modifications to the carboxylic acid group or substitutions on the bicyclic ring can be explored to enhance binding to specific residues within the receptor's active site. openmedicinalchemistryjournal.com

The table below summarizes key pharmacophoric features and ligand design considerations for derivatives of this compound, primarily in the context of their application as nAChR ligands.

Pharmacophore FeatureDescriptionLigand Design Principle
Cationic Center The protonated nitrogen of the quinuclidine ring.Maintain the basicity of the nitrogen to ensure a positive charge at physiological pH for electrostatic interactions with the receptor.
Hydrogen Bond Acceptor The carbonyl oxygen of the carboxylic acid group.Optimize the position and orientation of this group to form key hydrogen bonds with receptor residues.
Hydrophobic/Steric Bulk The rigid bicyclic scaffold.The shape and size of the scaffold contribute to the overall binding affinity and can be modified to improve selectivity for different receptor subtypes.
Conformational Rigidity The constrained nature of the azabicyclo[2.2.2]octane system.This rigidity reduces the entropic penalty upon binding, potentially leading to higher affinity. It also provides a fixed orientation for the pharmacophoric features.

This interactive table outlines the fundamental pharmacophoric features and corresponding ligand design strategies for compounds based on the this compound scaffold.

Applications in Asymmetric Synthesis and Chemical Probe Design

(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic Acid as a Chiral Building Block

The inherent chirality and conformational rigidity of this compound make it a valuable starting material in asymmetric synthesis. This field of chemistry focuses on the selective production of a single enantiomer of a chiral molecule, which is crucial in pharmacology as different enantiomers can have vastly different biological effects.

Precursor for the Synthesis of Chirally Constrained Amino Acids and Peptidomimetics

The rigid scaffold of this compound is utilized to synthesize non-natural, conformationally restricted amino acids. uni-regensburg.delifechemicals.com These modified amino acids are then incorporated into peptides to create peptidomimetics. By restricting the conformational freedom of a peptide, its stability against enzymatic degradation can be enhanced, and its selectivity for a specific biological receptor can be improved. lifechemicals.com The bicyclic structure serves as a template to control the spatial orientation of the amino acid side chains, which is critical for molecular recognition and biological activity. nih.govresearchgate.net The development of these constrained amino acids is a key strategy in drug design, leading to more potent and selective therapeutic agents. lifechemicals.com

Scaffold for the Development of Novel Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The azabicyclo[2.2.2]octane framework is a key component in the design of chiral ligands for transition metal catalysts. snnu.edu.cn These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction. Ligands derived from this scaffold have been successfully employed in various metal-catalyzed asymmetric reactions, including transfer hydrogenation. The predictable stereochemical control exerted by these ligands makes them valuable tools for the synthesis of enantiomerically pure compounds. nih.gov The ability to modify the structure of the ligand allows for fine-tuning of its steric and electronic properties to optimize catalytic efficiency for specific transformations. nih.gov

Design of Organocatalysts Incorporating the Azabicyclo[2.2.2]octane Moiety

Beyond metal catalysis, the azabicyclo[2.2.2]octane moiety has been incorporated into the design of purely organic catalysts, known as organocatalysts. rsc.org These small, chiral organic molecules can catalyze asymmetric reactions with high efficiency and stereoselectivity, offering a complementary approach to metal-based catalysts. diva-portal.org The rigid bicyclic structure provides a stable and well-defined framework for the catalyst, which is essential for effective stereochemical control. nih.govresearchgate.net

Organocatalysts featuring the azabicyclo[2.2.2]octane scaffold have shown promise in promoting asymmetric carbon-carbon bond-forming reactions, such as the aldol (B89426) reaction. nih.govnih.gov The aldol reaction is a fundamental transformation in organic synthesis for creating new carbon-carbon bonds and stereocenters. Chiral catalysts derived from this compound have been shown to facilitate these reactions with good to excellent stereoselectivity. nih.govscispace.comresearchgate.net The catalyst's structure influences the transition state of the reaction, favoring the formation of one enantiomer of the product over the other.

Chemical Design and Exploration of Ligands for Specific Biological Targets

The unique structural features of the 1-azabicyclo[2.2.2]octane (quinuclidine) ring system make it a privileged scaffold in medicinal chemistry for the design of ligands that interact with specific biological targets.

Scaffold Development for Nicotinic Acetylcholine (B1216132) Receptor Ligands (Focus on Chemical Structure-Activity Relationships)

The quinuclidine (B89598) moiety is a well-established pharmacophore for ligands targeting nicotinic acetylcholine receptors (nAChRs). nih.govnih.govfigshare.com These receptors are involved in a wide range of physiological processes, and their modulation is a key strategy for treating various neurological disorders. researchgate.net The rigid structure of the azabicyclo[2.2.2]octane core helps to properly orient the necessary pharmacophoric elements for binding to nAChR subtypes. nih.gov

Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the quinuclidine scaffold affect binding affinity and functional activity at different nAChR subtypes. nih.govresearchgate.net For instance, the stereochemistry at position 2 of the quinuclidine ring has been shown to be a critical determinant for selectivity between different nAChR subtypes. researchgate.net Derivatives of this compound, such as quinuclidine benzamides, have been identified as potent agonists for the α7 nAChR subtype. nih.govnii.ac.jp The SAR for these compounds diverges from that of structurally related 5-HT3 receptor ligands, highlighting the subtle structural requirements for selective receptor targeting. nih.gov These studies guide the rational design of novel nAChR ligands with improved potency and subtype selectivity, which is essential for developing targeted therapies with fewer side effects. researchgate.netnih.gov

Rational Chemical Design of Gamma-Secretase Inhibitor Scaffolds (Focus on Binding Interactions and Selectivity)

The 1-azabicyclo[2.2.2]octane framework is a key structural motif in the development of potent and selective gamma-secretase inhibitors (GSIs), which are a class of drugs investigated for the treatment of Alzheimer's disease. The rigid bicyclic nature of this scaffold helps to orient appended pharmacophoric groups in a precise three-dimensional arrangement, facilitating optimal interactions with the enzyme's active site.

The rational design of these inhibitors often focuses on achieving selectivity for presenilin-1 (PSEN1) over PSEN2, the catalytic subunits of the gamma-secretase complex, to minimize mechanism-based toxicities. Conformational modeling of various GSIs has revealed that a characteristic 'U'-shaped conformation is crucial for high potency and PSEN1 selectivity. This conformation allows for key intramolecular stacking interactions between two aromatic rings, one attached to the sulfone or sulfonamide moiety and another aryl group.

Derivatives of the closely related 2-azabicyclo[2.2.2]octane scaffold have been synthesized and evaluated as PSEN1-selective inhibitors. ucl.ac.uk Computational modeling of these compounds indicated that an exo isomer of the bicyclic core provides the desired 'U' shape between a 4-chlorophenyl sulfonamide and a 4-trifluoromethyl phenyl moiety. ucl.ac.uk The ketone group at the 3-position of the bicyclooctane core serves as a handle for introducing further chemical diversity to probe the binding pocket and optimize potency and selectivity. ucl.ac.uk

One notable compound, (+)-13b, a 2-azabicyclo[2.2.2]octane sulfonamide derivative, demonstrated low nanomolar potency against the PSEN1-APH1B complex and high selectivity (>350-fold) over PSEN2 complexes. ucl.ac.uk This selectivity is attributed to the specific orientation of the substituents on the rigid scaffold, which allows for precise interactions with the target enzyme.

Table 1: Potency and Selectivity of a Representative 2-Azabicyclo[2.2.2]octane Sulfonamide GSI

CompoundTarget ComplexIC50 (nM)Selectivity vs. PSEN2 complexes
(+)-13bPSEN1-APH1Blow nanomolar>350-fold

This table is generated based on available research data and is for illustrative purposes.

While the direct use of this compound as a starting material for these specific inhibitors is not explicitly detailed in the provided search results, its stereochemistry and functional groups make it an ideal candidate for the synthesis of such chiral, constrained molecules. The carboxylic acid can be converted to a variety of functional groups, and the inherent chirality of the molecule would be invaluable in creating enantiomerically pure drugs.

Q & A

Q. Methodology :

  • X-ray crystallography : Resolves absolute configuration and intramolecular hydrogen-bonding patterns.
  • NMR spectroscopy : The rigid bicyclo[2.2.2]octane scaffold restricts conformational flexibility, simplifying NOE and coupling constant analysis for stereochemical assignment .
  • Computational modeling : Density functional theory (DFT) optimizations validate observed dihedral angles and steric constraints .

What role does this compound play in stabilizing foldamer structures?

Advanced Application :
The bicyclic scaffold enforces helical conformations in oligomers. For example, incorporation into oligoureas or peptidomimetics stabilizes non-canonical helices (e.g., 11/9- or 12/10-helices) by restricting backbone flexibility. This preorganization enhances secondary structure stability, critical for mimicking biological peptides or designing functional materials .

How is this compound utilized in asymmetric organocatalysis?

Q. Advanced Application :

  • Aldol reactions : Tripeptides containing this compound act as catalysts, achieving >90% enantiomeric excess (ee) via transition-state stabilization by the rigid scaffold .
  • Chiral ligands : Derivatives like 1,2-diaminobicyclo[2.2.2]octane (DABO) form ligands for copper-catalyzed Henry reactions, leveraging steric bulk to control stereoselectivity .

What safety protocols are recommended for handling this compound?

Q. Basic Guidelines :

  • PPE : Use nitrile gloves, face shields, and NIOSH-approved respirators (e.g., P95 filters for particulates) .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes . Toxicity data are limited, so assume acute toxicity and prioritize containment .

How does the bicyclic structure influence peptide backbone conformation?

Advanced Analysis :
The scaffold’s bridgehead amine and endocyclic chiral center enforce a fixed dihedral angle (≈60°), disrupting canonical α-helix or β-sheet conformations. This promotes stable turn motifs in peptides, as shown in CD spectroscopy and molecular dynamics simulations .

What challenges arise in scaling up synthesis, and how are they addressed?

Q. Methodological Challenges :

  • Low yields in hydrogenation : Optimize catalyst loading (e.g., PtO₂ vs. Pd/C) and solvent polarity to reduce side reactions .
  • Stereochemical purity : Use chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or enzymatic resolution to isolate enantiopure products .

How does this compound compare to other constrained β-amino acids in catalysis?

Q. Comparative Studies :

  • Enantioselectivity : The bicyclo[2.2.2]octane scaffold outperforms smaller rings (e.g., bicyclo[3.2.1]) in aldol reactions due to enhanced steric shielding of catalytic sites .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C, higher than bicyclo[2.2.1] analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 2
(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.